N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide is a synthetic small molecule featuring a 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group at the N1 position. The tetrazole moiety is linked via a methylene bridge to a benzamide scaffold with 2,3-dimethoxy substituents.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-14-5-3-4-13(16(14)26-2)17(24)19-10-15-20-21-22-23(15)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOZZNWMIPSWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. This reaction forms 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole.
Coupling with Benzamide: The tetrazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Tetrazole-containing compounds are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide exerts its effects would depend on its specific application. Generally, the tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and dimethoxybenzamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
1,2,4-Triazole-Tethered Indolinones (Compounds 11i–11l)
These compounds (e.g., 11i: N-[4-(3-{N′-[5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide) share a 1,2,4-triazole core substituted with a 4-chlorophenyl group but differ in the attached pharmacophores (e.g., indolinone hydrazinecarbonyl vs. benzamide). Key comparisons:
- Thermal Stability : All compounds 11i–11l exhibit melting points >300°C, indicative of high crystallinity and stability, comparable to the target compound’s likely stability .
- Bioactivity : These analogues target VEGFR-2, a key angiogenesis regulator, whereas the benzamide-tetrazole hybrid may target distinct pathways (e.g., kinase inhibition or DNA intercalation) .
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
These triazole-based compounds (e.g., 10) feature a trifluoromethyl group and carboxylic acid substituent, diverging from the target compound’s tetrazole and benzamide groups. Notably:
- Antitumor Efficacy : Compound 10 showed 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, while analogues with tetrahydrofuran or pyridinyl substituents achieved similar GP values (~70%) .
Functional Group Variations and Pharmacokinetic Profiles
Tetrazole vs. Triazole Cores
- Electron-Deficient Nature : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), influencing solubility and membrane permeability. The target compound’s tetrazole may enhance bioavailability in acidic microenvironments (e.g., tumor tissues) compared to triazole-based analogues .
- Synthetic Accessibility : Triazole derivatives (e.g., Ugi-Azide products like 9o in ) are often synthesized via click chemistry, whereas tetrazoles require specialized routes (e.g., cycloaddition with azides) .
Substituent Effects
- 4-Chlorophenyl Group : A common feature in all compared compounds, this group likely enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
- Benzamide vs. Acetamide/Carboxylic Acid : The 2,3-dimethoxybenzamide in the target compound may improve DNA intercalation or hydrogen bonding compared to acetamide (11i–11l) or ionizable carboxylic acid (10) groups .
Tabulated Comparison of Key Compounds
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H24ClN5O4
- Molecular Weight : 445.9 g/mol
- IUPAC Name : this compound
This compound features a tetrazole ring, which is known for its diverse biological activities, and a methoxy-substituted benzamide moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have been shown to possess antibacterial activity against various strains of bacteria.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
These compounds highlight the potential of this compound in developing new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that tetrazole-containing compounds can exhibit anticancer properties. For instance, research on related tetrazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways. For example:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases.
Synthesis and Pharmacological Evaluation
A recent study synthesized several derivatives of the compound and evaluated their biological activities using in vitro assays. The results indicated that certain derivatives exhibited potent antibacterial and anticancer activities with IC50 values comparable to established drugs.
Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies revealed that the compound can effectively bind to active sites of enzymes and receptors associated with disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
